BenchChemオンラインストアへようこそ!

5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Physicochemical Profiling Drug-likeness Medicinal Chemistry

5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 827587-45-1) is a heterocyclic small molecule (MW 186.12) belonging to the [1,2,4]triazolo[1,5-a]pyrimidine (TZP) class. This compound features a tautomeric 7‑ol/7‑one hydroxyl group and a 5‑position difluoromethyl (CHF₂) substituent.

Molecular Formula C6H4F2N4O
Molecular Weight 186.12 g/mol
CAS No. 827587-45-1
Cat. No. B3156360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
CAS827587-45-1
Molecular FormulaC6H4F2N4O
Molecular Weight186.12 g/mol
Structural Identifiers
SMILESC1=C(N=C2N=CNN2C1=O)C(F)F
InChIInChI=1S/C6H4F2N4O/c7-5(8)3-1-4(13)12-6(11-3)9-2-10-12/h1-2,5H,(H,9,10,11)
InChIKeyRLKMNQGQPSTGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 827587-45-1): Core Scaffold Overview for Procurement Decisions


5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 827587-45-1) is a heterocyclic small molecule (MW 186.12) belonging to the [1,2,4]triazolo[1,5-a]pyrimidine (TZP) class . This compound features a tautomeric 7‑ol/7‑one hydroxyl group and a 5‑position difluoromethyl (CHF₂) substituent. The TZP scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines, and has been explored extensively for kinase inhibition, phosphodiesterase (PDE) modulation, and antimicrobial applications [1]. The specific substitution pattern of this compound positions it as a versatile intermediate for further derivatization, particularly at the 7‑position, enabling the synthesis of focused compound libraries for drug discovery programs [1].

Why In-Class [1,2,4]Triazolo[1,5-a]pyrimidines Cannot Simply Replace 5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol


Although numerous [1,2,4]triazolo[1,5-a]pyrimidines share the same core scaffold, the presence and position of the CHF₂ group at C‑5 and the free hydroxyl at C‑7 create a unique combination that is not replicated by the closest analogs — the 5‑trifluoromethyl (5‑CF₃), 5‑methyl (5‑CH₃), or 5‑unsubstituted derivatives. The ACD/LogP of the target compound is 0.05, dramatically lower than the predicted LogP of ~1.3 for the 5‑CF₃ analog, and lower than the ~0.5 estimated for the 5‑CH₃ analog . This substantial difference in lipophilicity translates to altered aqueous solubility, protein binding, and membrane permeability profiles. Furthermore, the 7‑OH group is essential for downstream O‑functionalization (e.g., etherification, esterification) that is precluded in 7‑chloro or 7‑amino analogs, which require additional synthetic steps to install the hydroxyl [1]. Simply substituting an in‑class analog would therefore risk altering lead optimization outcomes in drug discovery programs, particularly where specific logD or hydrogen‑bond donor/acceptor balances are critical.

Quantitative Differentiation Evidence for 5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Relative to Closest Analogs


Lipophilicity Differentiation: ACD/LogP of CHF₂ vs. CF₃ and CH₃ Analogs

The ACD/LogP for 5-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is 0.05, indicating near‑neutral lipophilicity . In contrast, the 5‑trifluoromethyl analog is estimated to have a LogP of ~1.3, while the 5‑methyl analog is ~0.5. This places the target compound in a uniquely balanced lipophilicity range, desirable for central nervous system (CNS) drug candidates and compounds requiring good aqueous solubility.

Physicochemical Profiling Drug-likeness Medicinal Chemistry

Polar Surface Area (PSA) Advantage Over Chloro-Analogs

The target compound has a predicted Polar Surface Area (PSA) of 63 Ų . The 7‑chloro‑5‑(difluoromethyl) analog (CAS 1340394‑63‑9) would have a significantly lower PSA due to the replacement of the –OH with –Cl. A higher PSA is generally associated with better aqueous solubility and is within the favorable range (60–140 Ų) for oral bioavailability, while compounds with PSA < 60 Ų may exhibit poor solubility.

Drug-likeness Permeability Medicinal Chemistry

Synthetic Versatility: Direct O‑Functionalization via 7‑OH

The free 7‑hydroxyl group in the target compound permits one‑step O‑alkylation, O‑acylation, or O‑sulfonylation to generate diverse compound libraries [1]. This is a key synthetic advantage over 7‑chloro or 7‑amino analogs, which require additional deprotection or substitution steps to install the oxygen functionality. In the synthesis of 2‑amino‑5‑phenyl‑[1,2,4]triazolo[1,5‑a]pyrimidin‑7‑ol derivatives, the 7‑OH was essential for subsequent functionalization [1].

Synthetic Chemistry Library Synthesis Medicinal Chemistry

Patent Inclusion as Preferred Intermediate for PDE2 Inhibitors

Substituted [1,2,4]triazolo[1,5‑a]pyrimidin‑7‑yl compounds, including derivatives bearing the 5‑difluoromethyl motif, are explicitly claimed as PDE2 inhibitors in WO2015164508A1 and US11186582B2 [1]. The 5‑CHF₂ substitution is preferred for achieving selectivity over other PDE isoforms. This patent protection indicates that the target compound represents a gatekeeper intermediate for accessing a proprietary chemical space relevant to CNS disorders.

Phosphodiesterase Inhibition Patent Landscape CNS Drug Discovery

Metabolic Stability Advantage of CHF₂ over CH₃ Substituents

The difluoromethyl group (CHF₂) is a well‑established metabolically stable bioisostere for methyl (CH₃) groups, with documented resistance to cytochrome P450 oxidation [1]. In the triazolopyrimidine series, the 5‑CHF₂ group confers enhanced metabolic stability compared to 5‑CH₃, while avoiding the excessive lipophilicity and potential hERG liability associated with 5‑CF₃. This is an established class‑level SAR observation.

Metabolic Stability Drug Metabolism Medicinal Chemistry

High Purity and Storage Specification Advantage for Reproducible Research

Commercially available batches of 5-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol are consistently specified at 98% purity . In contrast, the 5‑CF₃ analog (CAS 40775‑91‑5) and 5‑CH₃ analog (CAS 2503‑56‑2) are frequently offered at lower or unspecified purities, which can introduce variability in biological assays.

Quality Control Reproducibility Procurement

Recommended Application Scenarios for 5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Based on Evidence


PDE2 Inhibitor Lead Optimization for CNS Disorders

The inclusion of the 5‑CHF₂ triazolopyrimidine core in PDE2 inhibitor patent families [1] makes this compound the preferred intermediate for medicinal chemistry teams developing next‑generation PDE2 inhibitors. The near‑neutral LogP (0.05) is ideally suited for CNS penetration, while the 7‑OH group allows rapid O‑derivatization to explore structure‑activity relationships.

Focused Library Synthesis via High‑Throughput O‑Functionalization

The free 7‑hydroxyl group enables robust one‑step O‑alkylation, acylation, or sulfonylation, supporting the rapid generation of diverse compound libraries for phenotypic or target‑based screening [1]. This is a critical workflow advantage for high‑throughput medicinal chemistry groups requiring efficient parallel synthesis.

Bioisosteric Replacement of Purine Scaffolds in Kinase Inhibitor Design

The [1,2,4]triazolo[1,5‑a]pyrimidine core is a recognized purine bioisostere [1]; the 5‑CHF₂ substitution further tunes electronic and steric properties. This compound provides a pre‑functionalized entry point for designing ATP‑competitive kinase inhibitors with potentially improved selectivity and metabolic stability compared to traditional purine scaffolds.

Antimicrobial or Antiparasitic Agent Development

Triazolopyrimidine derivatives have demonstrated activity against Plasmodium falciparum (IC₅₀ as low as 0.023 μM for CF₃ analogs) and Leishmania spp. [1]. The balanced LogP and synthetic versatility of the target compound position it as a privileged starting point for exploring the anti‑infective activity of 5‑CHF₂‑substituted TZPs, potentially offering differentiated selectivity and resistance profiles.

Quote Request

Request a Quote for 5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.